molecular formula C13H14BrClN2O B13907892 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole

Cat. No.: B13907892
M. Wt: 329.62 g/mol
InChI Key: RDLWEPIPHABNQG-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C13H14BrClN2O It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methylindazole and 2-bromo-1,3-dioxolane.

    Bromination: The 5-chloro-2-methylindazole undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Cyclization: The brominated intermediate is then subjected to cyclization with 2-bromo-1,3-dioxolane under acidic conditions to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the indazole ring.

    Cyclization Reactions: The tetrahydropyran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized indazole derivatives.

Scientific Research Applications

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole
  • 4-Bromo-6-chloro-5-methyl-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

Uniqueness

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole is unique due to its specific substitution pattern and the presence of the tetrahydropyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14BrClN2O

Molecular Weight

329.62 g/mol

IUPAC Name

4-bromo-5-chloro-6-methyl-2-(oxan-2-yl)indazole

InChI

InChI=1S/C13H14BrClN2O/c1-8-6-10-9(12(14)13(8)15)7-17(16-10)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3

InChI Key

RDLWEPIPHABNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(C=C2C(=C1Cl)Br)C3CCCCO3

Origin of Product

United States

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